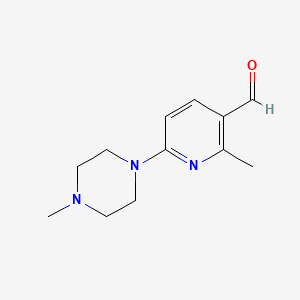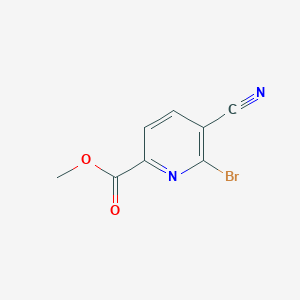
tert-Butyl (3,3-difluoropropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3,3-difluoropropyl)carbamate: is an organic compound with the molecular formula C8H15F2NO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a 3,3-difluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3,3-difluoropropyl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoropropyl halide under basic conditions. A common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation or chromatography ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3,3-difluoropropyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The difluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used; for example, substitution with an amine yields a new amine derivative.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry: tert-Butyl (3,3-difluoropropyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated carbamates are known for their stability and bioactivity, making them suitable candidates for developing new pharmaceuticals .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of polymers, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of tert-Butyl (3,3-difluoropropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoropropyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets .
Comparison with Similar Compounds
tert-Butyl carbamate: Lacks the difluoropropyl group, making it less lipophilic and potentially less bioactive.
tert-Butyl (3-chloropropyl)carbamate: Contains a chlorine atom instead of fluorine, which affects its reactivity and stability.
tert-Butyl (3-iodopropyl)carbamate: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to the difluoropropyl derivative.
Uniqueness: tert-Butyl (3,3-difluoropropyl)carbamate is unique due to the presence of the difluoropropyl group, which imparts distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H15F2NO2 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
tert-butyl N-(3,3-difluoropropyl)carbamate |
InChI |
InChI=1S/C8H15F2NO2/c1-8(2,3)13-7(12)11-5-4-6(9)10/h6H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
KOZSALQCABCAFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13012723.png)
![tert-butylN-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B13012726.png)


![3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13012745.png)





![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13012791.png)



